molecular formula C17H20O2 B072332 Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- CAS No. 1568-83-8

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-

Cat. No.: B072332
CAS No.: 1568-83-8
M. Wt: 256.34 g/mol
InChI Key: OJYIBEYSBXIQOP-UHFFFAOYSA-N
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Description

Dimethyl-bisphenol A (DMBPA) is a chemical compound that belongs to the bisphenol family. It is structurally similar to bisphenol A (BPA), with the addition of two methyl groups. DMBPA is known for its endocrine-disrupting properties and has been studied for its effects on various biological systems .

Scientific Research Applications

DMBPA has been extensively studied for its applications in various fields:

    Chemistry: Used as a precursor for the synthesis of other bisphenol derivatives and polymers.

    Biology: Studied for its endocrine-disrupting effects and its impact on hormone regulation.

    Medicine: Investigated for its potential effects on human health, particularly its role in hormone-related disorders.

    Industry: Used in the production of polycarbonate plastics and epoxy resins.

Mechanism of Action

Target of Action

The primary target of Dimethyl-Bisphenol A is HIF-1α (Hypoxia-inducible factor 1-alpha) . HIF-1α is a transcription factor that plays a crucial role in cellular response to hypoxia, regulating the expression of several genes including those involved in angiogenesis, cell survival, glucose metabolism, and cell proliferation .

Mode of Action

Dimethyl-Bisphenol A acts as a potent HIF-1α inhibitor . It interacts with HIF-1α, promoting the degradation of HIF-1α protein by dissociating it from Hsp90 . This interaction leads to a decrease in Vegfa mRNA expression , which is a critical factor in angiogenesis .

Biochemical Pathways

The inhibition of HIF-1α by Dimethyl-Bisphenol A affects the hypoxia-inducible factor pathway . This pathway is crucial for cellular adaptation to low oxygen conditions. By inhibiting HIF-1α, Dimethyl-Bisphenol A can disrupt this pathway, leading to decreased expression of Vegfa , which is a key mediator of angiogenesis.

Pharmacokinetics

It’s known that the lipophilicity, molecular weight, heavy atoms, molecular volume, and binding affinity of a compound like dimethyl-bisphenol a can influence its pharmacokinetics .

Result of Action

The inhibition of HIF-1α by Dimethyl-Bisphenol A leads to a significant decrease in Vegfa120 and Vegfa164 expression in large osteoclasts . This can impact angiogenesis, a process critical for wound healing, growth, and development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethyl-Bisphenol A. For instance, the compound’s abundance in the environment can lead to widespread exposure . Moreover, its use in various industries, including automotive, electrical/electronics equipment, and construction, can contribute to its environmental presence .

Preparation Methods

Synthetic Routes and Reaction Conditions

DMBPA can be synthesized through the methylation of bisphenol A. The reaction typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the hydroxyl groups on bisphenol A .

Industrial Production Methods

Industrial production of DMBPA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methylating agents and bases, with careful control of reaction parameters to maximize yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

DMBPA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bisphenols, quinones, and alcohols, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DMBPA

DMBPA is unique due to its additional methyl groups, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct interactions with biological targets and varied effects compared to other bisphenol analogues .

Properties

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)propan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-17(2,13-5-9-15(18-3)10-6-13)14-7-11-16(19-4)12-8-14/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYIBEYSBXIQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347091
Record name 2,2-bis(4-methoxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568-83-8
Record name 1,1′-(1-Methylethylidene)bis[4-methoxybenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1568-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-bis(4-methoxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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